

Comprehensive Technical Guide: The Role of DCAF15 in Indisulam Efficacy

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Compound Focus: Indisulam

CAS No.: 165668-41-7

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Introduction to the DCAF15-Indisulam Mechanism

Indisulam (E7070) is an aryl sulfonamide compound that represents a novel class of targeted therapy functioning through an unprecedented molecular mechanism. Originally discovered in phenotypic screens for cell cycle inhibitors, **indisulam** has since been characterized as a '**molecular glue**' that induces selective protein degradation by manipulating the ubiquitin-proteasome system. The compound's activity is **critically dependent** on DCAF15 (DDB1 and CUL4-associated factor 15), a substrate receptor component of the Cullin RING E3 ubiquitin ligase complex CRL4. Through its interaction with DCAF15, **indisulam** facilitates the recruitment, ubiquitination, and subsequent degradation of specific splicing factors, most notably **RBM39** (RNA-binding motif protein 39), leading to widespread disruption of RNA splicing and ultimately cell death in sensitive malignancies. This mechanism represents a promising therapeutic approach for various cancers, including high-risk neuroblastoma, T-cell acute lymphoblastic leukemia (T-ALL), and other malignancies with specific molecular dependencies [1] [2] [3].

The DCAF15-**indisulam** mechanism exemplifies the emerging paradigm of **targeted protein degradation**, which offers advantages over traditional inhibition strategies for targeting challenging oncoproteins. Unlike small molecule inhibitors that merely block protein function, molecular glue degraders like **indisulam** facilitate the physical removal of target proteins from the cell, potentially addressing resistance mechanisms and providing more durable responses. The efficacy of this approach hinges upon the **expression levels of DCAF15**, which varies across tissue types and malignancies, explaining the differential sensitivity observed

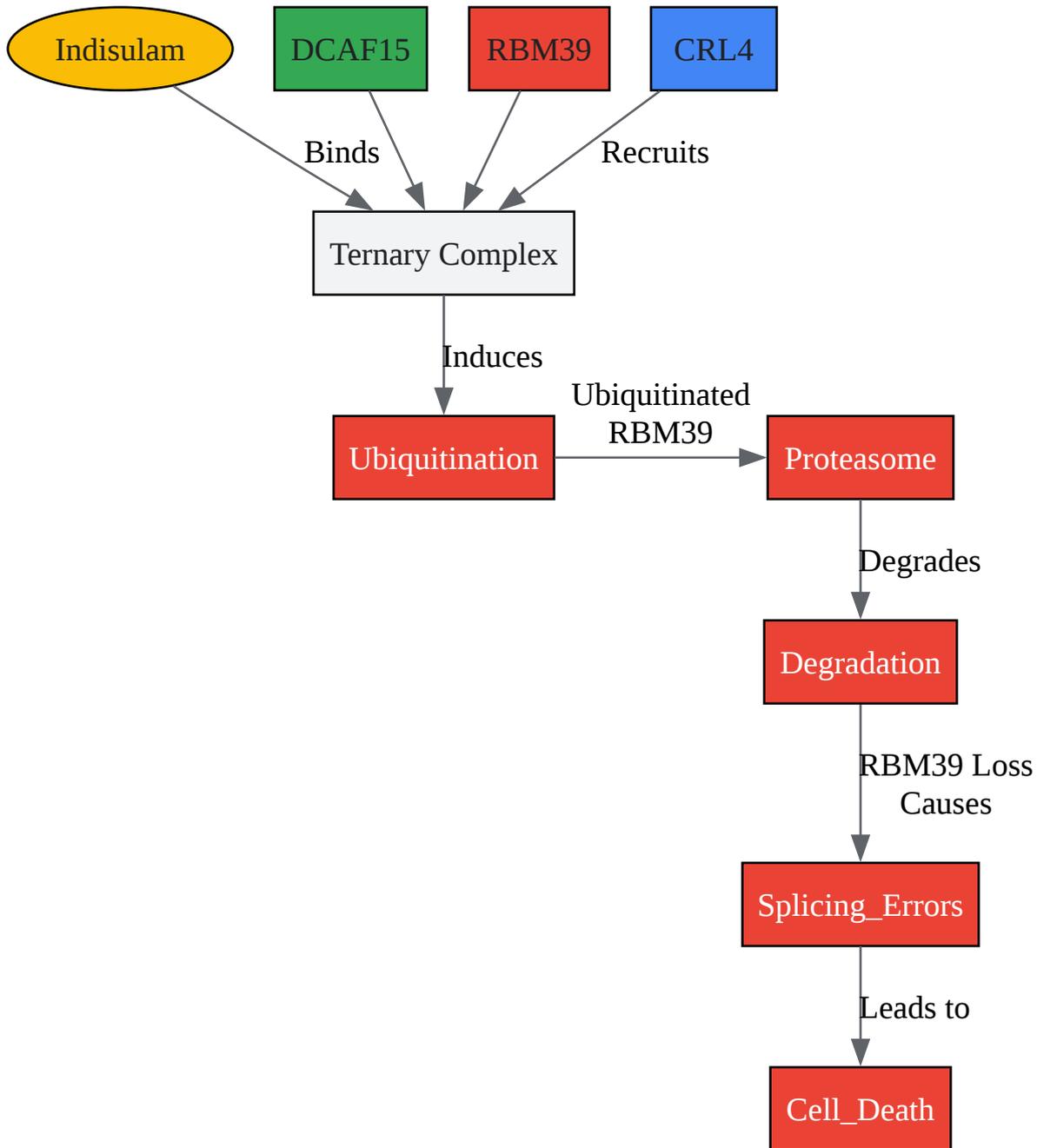
across cancer models. This comprehensive review examines the molecular, structural, and functional aspects of DCAF15 in mediating **indisulam**'s effects, with implications for therapeutic development and biomarker identification [4] [3] [5].

Molecular Mechanism of Action

The molecular mechanism through which **indisulam** exerts its effects can be conceptualized as a multi-stage process that begins with compound binding and culminates in widespread transcriptional disruption:

- **Molecular Glue Function: Indisulam** binds to a shallow, non-conserved pocket on DCAF15, creating a novel interaction surface that facilitates recruitment of the splicing factor RBM39. This **ternary complex formation** (DCAF15-**indisulam**-RBM39) is the crucial initiating event that enables subsequent ubiquitination. The binding affinity between DCAF15 and RBM39 is significantly enhanced in the presence of **indisulam** ($K(D)_{app} \sim 2.0 \mu M$ with **indisulam** versus no measurable affinity without compound), despite **indisulam** itself exhibiting relatively weak direct binding to DCAF15 ($K(D)_{app} \sim 3.8 \mu M$) [3] [5].
- **Ubiquitination and Degradation:** Once recruited to the CRL4(^{text{DCAF15}}) E3 ubiquitin ligase complex, RBM39 is **polyubiquitinated** on lysine residues, marking it for recognition and processing by the 26S proteasome. This degradation is rapid and efficient, with significant RBM39 depletion observed within 6 hours of **indisulam** treatment (approximately 9-fold reduction in neuroblastoma models). The process demonstrates **absolute dependency** on proteasome function, as confirmed by rescue experiments using proteasomal inhibitors such as bortezomib [1] [3].
- **Splicing Disruption:** RBM39 degradation leads to widespread **mis-splicing events**, primarily characterized by exon skipping and intron retention. In neuroblastoma models, **indisulam** treatment causes 1,893 significant exon skipping events and 1,571 intron retention events. Critical cell cycle and metabolic regulators such as CDK4, TYMS, and EZH2 experience mis-splicing, leading to reduced protein levels and functional impairment [1] [2].
- **Cellular Consequences:** The cumulative effect of splicing disruption is **cell cycle arrest** and **metabolic perturbation**, ultimately triggering apoptosis. Sensitive cancer models demonstrate significant growth inhibition and cell death both in vitro and in vivo, with complete tumor regression observed in xenograft models of neuroblastoma and T-ALL [1] [2].

The following diagram illustrates the core mechanism of **indisulam**-induced degradation of RBM39 via DCAF15:



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Core Mechanism of **Indisulam**-Induced RBM39 Degradation via DCAF15

Structural Biology of DCAF15-Indisulam Interactions

The structural basis of DCAF15-**indisulam**-RBM39 interactions has been elucidated through **cryo-electron microscopy** and **crystallographic studies**, providing atomic-level insights into the molecular glue mechanism. DCAF15 adopts a novel architecture consisting of two predominantly β -sheet containing domains—an N-terminal domain (NTD, residues 30-264) and a C-terminal domain (CTD, residues 383-600)—stabilized by interaction with DDA1, which enhances complex stability. The structural organization creates a binding interface that accommodates **indisulam** and facilitates recruitment of RBM39's second RNA recognition motif (RRM2) domain [3].

Key structural features of this interaction include:

- **Ligand Binding Pocket:** **Indisulam** occupies a shallow, solvent-exposed pocket at the interface between DCAF15 and RBM39(^{RRM2}), with the sulfonamide group forming hydrogen bonds with Ala234 and Phe235 of DCAF15. The dichloroindole moiety of **indisulam** inserts into a hydrophobic cleft, while the sulfonamide linker bridges these interactions. Despite the relatively low affinity of **indisulam** for DCAF15 alone ($K_{Dapp} \sim 3.8 \mu\text{M}$), the compound significantly enhances the DCAF15-RBM39 interaction ($K_{Dapp} \sim 2.0 \mu\text{M}$) [3] [6].
- **Protein-Protein Interface:** Extensive **complementary surfaces** between DCAF15 and RBM39(^{RRM2}) stabilize the ternary complex, with an α -helix of DCAF15 packing against RBM39. Critical contact points include Gly268 of RBM39, which packs against a DCAF15 helix and cannot accommodate side-chain-bearing residues. Mutation of Met265 to leucine in RBM39 abrogates binding, confirming its importance at the interface [3].
- **Resistance Mutations:** Structural analyses explain clinical resistance mechanisms, as mutations in key residues (e.g., Q232 and D475 in DCAF15; G268 and M265 in RBM39) disrupt substrate recruitment and impair drug efficacy without compromising basal ligase function. These findings highlight the precise geometric constraints required for productive complex formation [3] [5].

The structural insights from the DCAF15-**indisulam**-RBM39 complex have broader implications for **molecular glue development**, demonstrating how small molecules can neo-functionalize E3 ligases to target otherwise undruggable proteins. The structure reveals that extensive protein-protein contacts mitigate the

requirement for high-affinity ligand binding, expanding the potential for designing degraders targeting shallow interaction surfaces [3].

Functional Consequences & Downstream Effects

RBM39 Degradation and Splicing Disruption

The primary consequence of **indisulam**-mediated recruitment of RBM39 to DCAF15 is the **rapid depletion** of RBM39 protein levels, which occurs within hours of treatment and persists in a dose-dependent manner. In high-risk neuroblastoma models, RBM39 abundance decreased approximately 9-fold after 6 hours of treatment (5 μ M **indisulam**), with minimal effects on other proteins detected by global proteomics. This specificity highlights the precision of the molecular glue mechanism and distinguishes it from promiscuous inhibitors [1].

The loss of RBM39 function results in **widespread splicing defects**, primarily characterized by:

- **Exon skipping** (1,893 significant events in neuroblastoma models)
- **Intron retention** (1,571 significant events in neuroblastoma models)
- **Alternative splice site selection**

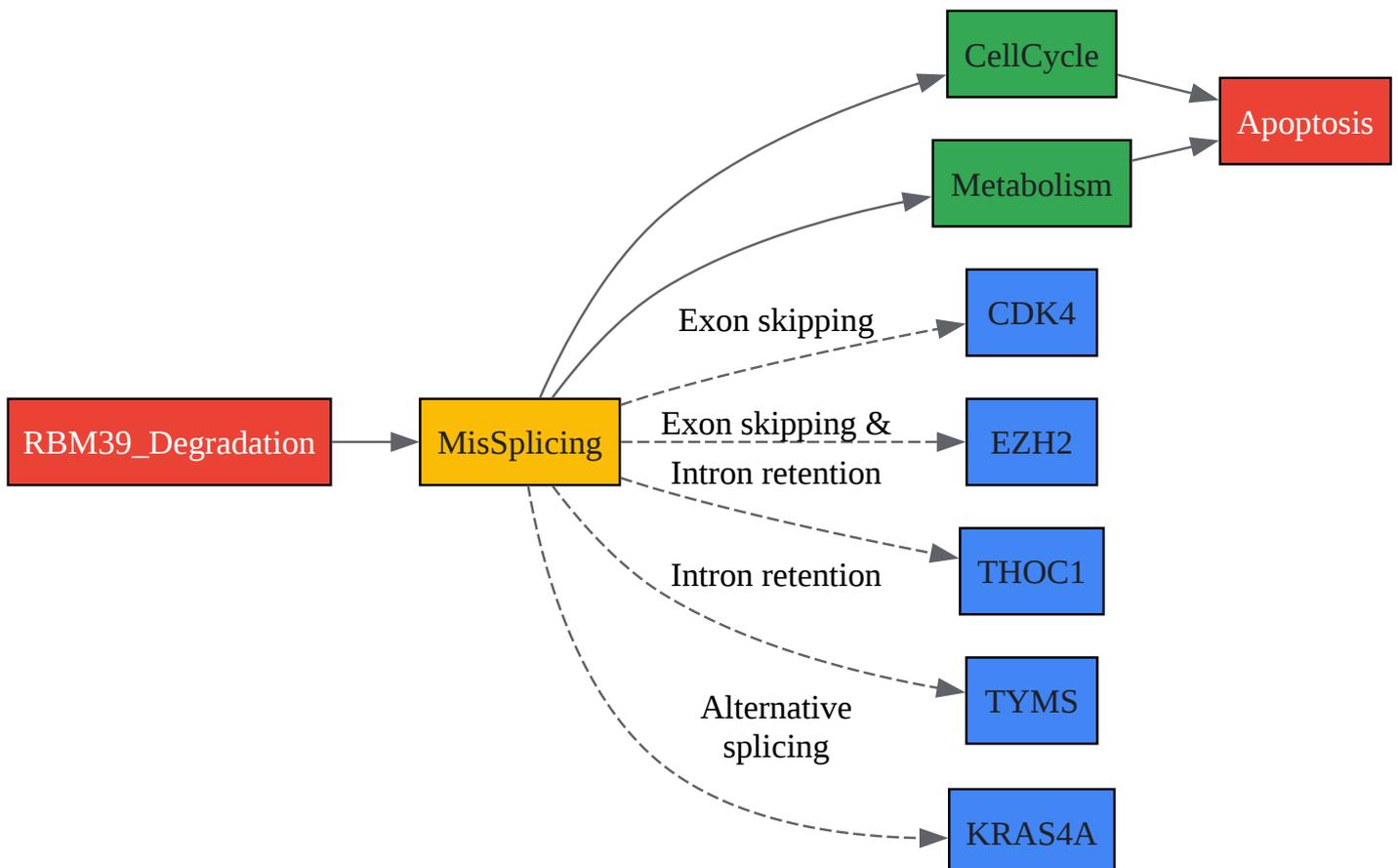
These mis-splicing events disproportionately affect genes involved in **cell cycle regulation** and **metabolic pathways**, with 62% of downregulated proteins corresponding to mis-spliced transcripts. Particularly vulnerable targets include CDK4 (exon skipping of exons 2-4), EZH2 (exon skipping and intron retention), and TRIM27 (skipping of exons 6-7), all critical for cancer cell proliferation and survival. The preferential intron retention observed (75% of mis-spliced, downregulated transcripts) frequently introduces premature termination codons, subjecting transcripts to nonsense-mediated decay and further reducing functional protein expression [1] [2].

Metabolic and Cell Cycle Alterations

Beyond splicing disruption, **indisulam** treatment induces profound **metabolic perturbations** and **cell cycle arrest**:

- **Metabolic Dysregulation:** Integrative multi-omics analyses in neuroblastoma models reveal that **indisulam** disrupts one-carbon metabolism, lipid pathways, and mitochondrial function. Isotopic tracer experiments with (13 C)-glucose and (13 C)-glutamine demonstrate altered metabolic flux, with particular impact on serine, glycine, and one-carbon metabolism, potentially creating metabolic vulnerabilities that enhance the compound's anti-tumor efficacy [1].
- **Cell Cycle Arrest:** Consistent with its original identification as a cell cycle inhibitor, **indisulam** causes significant downregulation of cyclins (cyclin A, cyclin B) and cyclin-dependent kinases (CDK2, CDC2) through p21/p53-dependent mechanisms. The loss of CDK4 protein, resulting from mis-splicing, represents a particularly important mechanism for G1 cell cycle arrest in sensitive malignancies [1] [2].

The following pathway diagram summarizes the downstream effects of **indisulam**-mediated RBM39 degradation:



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Downstream Effects of RBM39 Degradation on Key Cellular Processes

Therapeutic Applications & Cancer Models

The therapeutic potential of **indisulam** has been demonstrated across multiple cancer types, with particular efficacy in hematological malignancies and solid tumors exhibiting specific molecular features. The compound's effectiveness strongly correlates with **DCAF15 expression levels**, providing a potential biomarker for patient stratification. The following table summarizes key preclinical findings across different cancer models:

*Table 1: Therapeutic Efficacy of **Indisulam** Across Preclinical Cancer Models*

Cancer Type	Model System	Key Findings	DCAF15 Dependency	Reference
High-Risk Neuroblastoma	IMR-32, KELLY cell lines; Th-MYCN transgenic mice	Complete tumor regression without relapse; RBM39 loss, splicing errors, metabolic changes confirmed in vivo	Absolute requirement demonstrated	[1]
T-Cell Acute Lymphoblastic Leukemia (T-ALL)	Jurkat, MOLT-4 cell lines; xenograft models	Attenuated cell proliferation, promoted apoptosis, interfered with cell cycle; tumor remission in vivo	Essential for RBM39 degradation and apoptosis induction	[2] [7]
Colorectal Cancer	HCT116 cell line	RBM39 degradation via DCAF15; IC ₅₀ values established for compound screening	Required for degradation activity	[6]
KRAS-Mutant Cancers	Cancer stem cell models	Inhibition of cancer stem cells through control of	Pathway-mediated effect on splicing	[8]

Cancer Type	Model System	Key Findings	DCAF15 Dependency	Reference
		KRAS4A splicing		
Lymphoma	SU-DHL-4 cell line	DCAF15 utilized for PROTAC-mediated BRD4 degradation	Essential for degradation efficiency	[4]

Promising clinical applications have emerged from these preclinical studies:

- **Neuroblastoma:** Neuroblastoma cell lines demonstrate exceptional sensitivity to **indisulam** compared to other lineages in large-scale drug sensitivity screens. In both xenograft and transgenic (Th-MYCN) models, **indisulam** treatment resulted in **complete tumor regression** without relapse, suggesting potential for curative intent therapy in this high-risk pediatric malignancy [1].
- **T-Cell Acute Lymphoblastic Leukemia: Indisulam** demonstrates significant antineoplastic effects in T-ALL models, effectively attenuating cell proliferation, promoting apoptosis, and interfering with cell cycle progression. The **downregulation of RBM39** via shRNA recapitulates these effects, confirming RBM39 as a critical dependency and therapeutic target in T-ALL [2] [7].
- **KRAS-Mutant Cancers:** The DCAF15/RBM39 pathway controls splicing of the minor KRAS4A isoform, which is enriched in cancer stem-like cells and responds to hypoxia. Inhibition of this pathway through **indisulam** selectively targets **KRAS4A splicing** and inhibits cancer stem cells, suggesting a novel approach to addressing KRAS-driven malignancies, particularly those dependent on the KRAS4A isoform [8].

Experimental Protocols & Methodologies

Key Assays for Evaluating DCAF15-Indisulam Mechanism

- **Cell Viability and Proliferation Assays:**
 - **Protocol:** Cells are seeded in 96-well plates (1×10^4 cells/well) and treated with **indisulam** (typically 10-80 nM range) for 72 hours. Viability is assessed using CCK-8 assay, measuring

absorbance at 450nm. IC₅₀ values are calculated from dose-response curves [2].

- **Application:** Determines compound potency and establishes appropriate dosing for subsequent experiments.

- **Western Blot Analysis for RBM39 Degradation:**

- **Protocol:** Whole-cell lysates are collected using RIPA buffer, separated by SDS-PAGE, transferred to PVDF membranes, and probed with anti-RBM39 antibodies. Loading controls (e.g., β -actin, GAPDH) ensure equal protein loading [2].
- **Application:** Confirms RBM39 degradation and establishes time- and dose-dependency.

- **RNA Splicing Analysis:**

- **Endpoint PCR:** Total RNA is extracted, reverse transcribed to cDNA, and amplified with primers flanking alternative exons of genes of interest (e.g., EZH2, THOC1, TRIM27). Products are separated by agarose gel electrophoresis (2%) to visualize splicing variants [1] [2].
- **RNA Sequencing:** Comprehensive analysis of splicing changes using tools like SpliceFisher to identify significant exon skipping and intron retention events genome-wide [1].

- **Proteomic and Metabolomic Profiling:**

- **Protocol:** LC-MS-based global proteomics identifies protein abundance changes following **indisulam** treatment. Metabolic profiling utilizes LC-MS with (¹³C) isotope tracer experiments (glucose, glutamine) to track metabolic flux alterations [1].
- **Application:** Unbiased identification of downstream effects on protein expression and metabolic pathways.

Specific Protocols from Key Studies

Table 2: Key Experimental Approaches for Studying DCAF15-**Indisulam** Mechanism

Method	Key Parameters	Applications	Considerations
TR-FRET Binding Assays	50 μ M compound concentration; KD _{app} measurements	Quantifying DCAF15-RBM39 interactions in presence of sulfonamides	Requires recombinant DDB1-DCAF15 and RBM39 ^{RRM2} proteins

Method	Key Parameters	Applications	Considerations
siRNA/shRNA Knockdown	Lentiviral transduction; puromycin selection	Validating RBM39 as critical target; recapitulating indisulam phenotype	Confirm knockdown efficiency by Western blot
Xenograft Studies	100 mg/kg body weight daily, i.p. administration; tumor volume measurement	Evaluating in vivo efficacy and therapeutic potential	Monitor for weight loss as toxicity indicator
Flow Cytometry for Apoptosis	Annexin V/PI staining; 24-48h treatment	Quantifying apoptotic cell death	Include controls for basal apoptosis levels
Cryo-EM and Crystallography	DDB1ΔB-DCAF15-DDA1-RBM39 ^{RRM2} complex with E7820	Structural characterization of ternary complex	Requires specialized equipment and expertise

Future Directions & Clinical Implications

The characterization of DCAF15's role in **indisulam** efficacy has opened several promising avenues for therapeutic development and clinical application:

- **Biomarker Development:** DCAF15 expression levels consistently correlate with cellular sensitivity to **indisulam** across cancer types, suggesting its potential use as a **predictive biomarker** for patient selection. Additional biomarkers may include splicing signatures or specific genetic alterations that create dependencies on RBM39 function. The identification of KRAS4A as a key downstream effector further expands the biomarker landscape for this therapeutic approach [1] [8] [5].
- **PROTAC Development:** The DCAF15 ligase can be harnessed for **targeted protein degradation** beyond RBM39. Proof-of-concept studies have demonstrated that DCAF15-recruiting PROTACs can effectively degrade other targets such as BRD4, albeit with micromolar potencies. Ongoing efforts focus on developing DCAF15 ligands with improved affinity and specificity to enhance the utility of this ligase in the PROTAC toolbox [4] [6].

- **Combination Strategies:** Rational combination approaches may enhance the efficacy of **indisulam** and overcome potential resistance mechanisms. Based on the observed effects on cell cycle and metabolism, combinations with **CDK4/6 inhibitors** or **metabolic modulators** represent particularly promising strategies worthy of investigation in preclinical models [1] [2].
- **Structural Optimization:** Structure-based drug design, leveraging the detailed structural information now available for the DCAF15-**indisulam**-RBM39 complex, may yield **next-generation molecular glues** with improved potency, selectivity, and pharmaceutical properties. Hybrid approaches combining features of different aryl sulfonamides (e.g., E7820 and tasisulam) have demonstrated potential for optimizing interactions within the DCAF15 binding pocket [3] [6].

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To cite this document: Smolecule. [Comprehensive Technical Guide: The Role of DCAF15 in Indisulam Efficacy]. Smolecule, [2026]. [Online PDF]. Available at:

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